Thailandolide B

Übersicht

Beschreibung

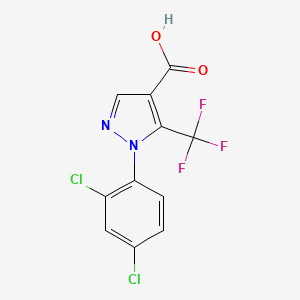

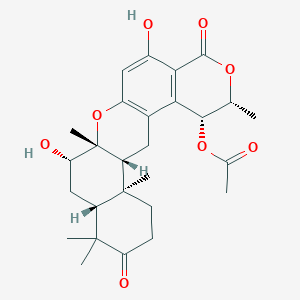

Thailandolide B is a stereoisomer of chrodrimanin B . It is a polyketide lactone isolated from a marine Salinispora sp. The molecular formula of Thailandolide B is C27H32O8 and its molecular weight is 484.60 .

Molecular Structure Analysis

The Thailandolide B molecule contains a total of 71 bonds. There are 39 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 4 double bonds, 6 aromatic bonds, 5 six-membered rings, 4 ten-membered rings, 1 aliphatic ester, 1 aromatic ester, 1 aliphatic ketone, 1 hydroxyl group, and 1 aromatic hydroxyl .Physical And Chemical Properties Analysis

Thailandolide B is a pale yellow solid with a melting point of 242-243°C. It is soluble in methanol, ethanol, acetone, and chloroform, but insoluble in water. The predicted boiling point is 655.3±55.0 °C, and the predicted density is 1.33±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen

Antibiotic Activity

Thailandolide B, isolated from Penicillium sp., exhibits potent antibiotic properties. It has been investigated for its ability to inhibit microbial growth, making it a potential candidate for combating bacterial and fungal infections . Researchers have explored its mechanism of action and interactions with cellular processes, which could lead to novel antimicrobial therapies.

Anti-Inflammatory Effects

Studies suggest that Thailandolide B possesses anti-inflammatory properties. By modulating specific pathways, it may help regulate immune responses and reduce inflammation. Researchers are investigating its potential as a natural anti-inflammatory agent for various conditions, including autoimmune diseases and chronic inflammation .

Anticancer Potential

Thailandolide B has drawn attention in cancer research due to its cytotoxic effects. It interferes with cancer cell growth and proliferation, making it a candidate for developing targeted therapies. Scientists are exploring its impact on different cancer types and assessing its safety and efficacy .

Neuroprotective Properties

Emerging evidence indicates that Thailandolide B may protect neurons from damage. Its neuroprotective effects could be valuable in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Researchers are investigating its impact on neuronal survival and function .

Antiviral Activity

Thailandolide B has shown promise as an antiviral agent. It may inhibit viral replication and prevent the spread of certain viruses. Ongoing studies explore its effectiveness against specific viral pathogens, including RNA and DNA viruses .

Biochemical Pathway Modulation

Beyond its direct effects, Thailandolide B interacts with cellular pathways. It disrupts protein synthesis and signaling pathways in microorganisms, affecting their survival and growth. Researchers are unraveling the precise mechanisms involved, which could lead to innovative therapeutic strategies .

Safety and Hazards

Zukünftige Richtungen

While there is limited information available on the future directions of Thailandolide B research, the compound’s unique structure and properties make it a promising subject for further study. For instance, its structural similarity to other bioactive compounds suggests potential applications in medicinal chemistry .

Wirkmechanismus

Target of Action

It has been primarily explored for its ability to modulate biological pathways through specific molecular interactions .

Mode of Action

Thailandolide B’s mode of action involves the disruption of cellular processes such as signaling pathways and protein synthesis in microorganisms . This interaction with its targets leads to changes in the cellular processes, affecting the overall functioning of the cells.

Biochemical Pathways

Thailandolide B affects the lipid droplet formation in mouse macrophages . By inhibiting this process, it can influence the storage and metabolism of lipids within the cells. This disruption can have downstream effects on various cellular functions, including energy production and cell signaling.

Pharmacokinetics

Its solubility in ethanol, methanol, and dmso suggests that it may have good bioavailability, as these solvents can facilitate its absorption and distribution within the body.

Result of Action

The molecular and cellular effects of Thailandolide B’s action primarily involve the disruption of lipid droplet formation in mouse macrophages . This can lead to changes in lipid metabolism within the cells, potentially affecting various cellular functions and overall cell health.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Thailandolide B. For instance, its solubility in ethanol, methanol, and DMSO suggests that the presence of these solvents can enhance its action. Additionally, it is recommended to store Thailandolide B at -20°C , indicating that low temperatures can help maintain its stability and efficacy.

Eigenschaften

IUPAC Name |

[(1R,5R,6R,14R,15S,17R,22S)-10,15-dihydroxy-6,14,18,18,22-pentamethyl-8,19-dioxo-7,13-dioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-3(12),4(9),10-trien-5-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34O8/c1-12-23(34-13(2)28)21-14-9-18-26(5)8-7-19(30)25(3,4)17(26)11-20(31)27(18,6)35-16(14)10-15(29)22(21)24(32)33-12/h10,12,17-18,20,23,29,31H,7-9,11H2,1-6H3/t12-,17+,18-,20+,23+,26+,27-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBVYOHUPTWNRJD-ZLQXHUGPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2=C(C(=CC3=C2CC4C5(CCC(=O)C(C5CC(C4(O3)C)O)(C)C)C)O)C(=O)O1)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](C2=C(C(=CC3=C2C[C@@H]4[C@]5(CCC(=O)C([C@@H]5C[C@@H]([C@@]4(O3)C)O)(C)C)C)O)C(=O)O1)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thailandolide B | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.